2-Chloro-5-(trifluoromethyl)nicotinaldehyde
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Overview
Description
2-Chloro-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . It is known for its unique structure, which includes a chloro group and a trifluoromethyl group attached to a nicotinaldehyde backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde typically involves the chlorination and trifluoromethylation of nicotinaldehyde derivatives. One common method includes the reaction of 2-chloronicotinaldehyde with trifluoromethylating agents under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)nicotinaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a probe in biological studies.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds such as:
- 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxaldehyde
- 2-Chloro-3-formyl-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)nicotinic acid
These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the aldehyde group in this compound makes it unique and suitable for specific applications that require aldehyde functionality.
Biological Activity
2-Chloro-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.
The compound features an aldehyde functional group, which is known for its reactivity, particularly in forming covalent bonds with nucleophiles. The presence of both chloro and trifluoromethyl groups enhances its electrophilic character, making it a valuable candidate for various biochemical interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The aldehyde group can react with nucleophilic sites in proteins and other biomolecules, leading to modifications that may alter their function. This mechanism is crucial in the context of drug development, where such interactions can lead to inhibition or activation of target proteins.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains.
- Enzyme Inhibition : It has been investigated as a potential inhibitor for specific enzymes involved in metabolic pathways.
- Cellular Effects : The compound may influence cellular processes such as apoptosis or proliferation, although detailed studies are still required to elucidate these effects.
Case Studies and Research Findings
- Inhibition Studies : In a study examining the inhibition of glutathione S-transferases (GSTs), derivatives of this compound were synthesized and tested. One derivative showed significant inhibition with an IC50 value of 22 μM against SjGST, indicating its potential as a lead compound for developing GST inhibitors .
- Biochemical Assays : The compound has been used in dynamic combinatorial chemistry approaches to discover novel inhibitors targeting protein isozymes. The results indicated that modifications to the aldehyde moiety could enhance binding affinity and specificity .
- Comparative Analysis : When compared with similar compounds such as 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxaldehyde, 2-Chloro-3-formyl-5-(trifluoromethyl)pyridine, and 2-Chloro-5-(trifluoromethyl)nicotinic acid, it was noted that the unique aldehyde functionality provided distinct reactivity patterns that could be exploited for specific applications in drug design .
Applications
The biological activity of this compound makes it relevant in several areas:
- Pharmaceutical Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development against diseases associated with dysregulated enzyme activity.
- Chemical Biology : The compound serves as a tool in biochemical assays and studies aimed at understanding enzyme mechanisms and interactions.
- Agrochemical Industry : Given its reactivity, it may also find applications in developing agrochemicals that require specific biological activity.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJPRZOKABVBLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676933 |
Source
|
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934279-60-4 |
Source
|
Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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